Benzyl (1R,5S)-3-oxo-9-azabicyclononane-9-carboxylate (N-Cbz-9-azabicyclononan-3-one, CAS 146747-65-1) is a synthetically versatile, carbamate-protected granatanone building block. It features a rigid 9-azabicyclononane core with a reactive C3 ketone and a non-basic, orthogonally removable carboxybenzyl (Cbz) group at the N9 position. This compound serves as a critical procurement baseline for the scalable synthesis of keto-ABNO (a highly active nitroxyl radical oxidation catalyst) and complex bridged-piperidine pharmaceuticals. By masking the nitrogen lone pair, the Cbz group prevents unwanted Lewis acid coordination and side reactions during ketone functionalization, making it a highly processable precursor compared to naturally derived or N-alkylated granatane analogs [1].
Substituting this compound with cheaper, more common analogs like pseudopelletierine (N-methyl-9-azabicyclononan-3-one) or N-Boc derivatives introduces severe processability bottlenecks. Pseudopelletierine requires harsh, toxic dealkylating agents (e.g., 1-chloroethyl chloroformate or cyanogen bromide) at elevated temperatures to yield the secondary amine, often resulting in core degradation and yields below 50%. Conversely, while N-Boc derivatives are easier to deprotect, they require strongly acidic conditions (TFA or HCl) that can trigger unwanted aldol condensations or elimination reactions due to the acidic alpha-protons of the granatanone core. The N-Cbz compound circumvents both issues, enabling quantitative, neutral deprotection that preserves sensitive downstream functional groups [1].
The synthesis of keto-ABNO and related pharmaceutical scaffolds requires access to the free secondary amine. Cleaving the N-methyl group of the common comparator pseudopelletierine requires harsh chloroformate reagents, typically capping yields at <50% due to side reactions. In contrast, the N-Cbz group of benzyl (1R,5S)-3-oxo-9-azabicyclononane-9-carboxylate undergoes clean hydrogenolysis (Pd/C, H2) under neutral conditions, delivering the secondary amine in >95% yield without degrading the bicyclic core [1].
| Evidence Dimension | Secondary amine yield upon N-deprotection |
| Target Compound Data | >95% yield via mild, neutral hydrogenolysis |
| Comparator Or Baseline | Pseudopelletierine (N-methyl analog) yielding <50% via harsh dealkylation |
| Quantified Difference | >45% yield improvement and elimination of toxic dealkylating agents |
| Conditions | Pd/C, H2 (ambient) vs. ACE-Cl (reflux) |
Ensures scalable, high-yielding procurement of the free secondary amine precursor essential for manufacturing nitroxyl radical catalysts.
Late-stage functionalization of the granatanone core often introduces acid-sensitive moieties. The N-Boc analog requires strong acids (TFA or HCl) for deprotection, which can induce alpha-proton enolization, aldol condensations, or decomposition of the target molecule. The N-Cbz compound provides a completely orthogonal deprotection pathway (catalytic hydrogenation), entirely avoiding acid-catalyzed degradation and preserving downstream functional integrity [1].
| Evidence Dimension | Deprotection conditions and core stability |
| Target Compound Data | Neutral conditions (H2, Pd/C) preserving acid-labile groups |
| Comparator Or Baseline | N-Boc analog requiring strong acid (TFA/HCl) |
| Quantified Difference | Complete avoidance of acid-catalyzed degradation pathways |
| Conditions | Late-stage deprotection of complex functionalized granatanones |
Critical for complex synthetic routes where downstream intermediates contain acid-sensitive functional groups that would not survive Boc deprotection.
During nucleophilic additions or alpha-deprotonation of the C3 ketone, the basic tertiary amine in N-benzyl or N-methyl granatanones can coordinate with organometallic reagents (e.g., lithium bases or Grignards), altering diastereoselectivity or causing reagent sequestration. The Cbz carbamate effectively delocalizes the nitrogen lone pair, rendering the amine non-basic. This ensures predictable, reagent-controlled reactivity at the ketone center without unwanted Lewis acid coordination [1].
| Evidence Dimension | Nitrogen basicity and organometallic coordination |
| Target Compound Data | Non-basic carbamate, no unwanted coordination |
| Comparator Or Baseline | N-benzyl analog exhibiting basicity and Lewis acid coordination |
| Quantified Difference | Improved diastereocontrol and predictable reagent stoichiometry |
| Conditions | Enolate formation or nucleophilic addition at C3 |
Reduces organometallic reagent waste and improves stereocontrol during the synthesis of complex bridged-piperidine pharmaceuticals.
Directly downstream of its high-yielding neutral deprotection profile, this compound is the premier starting material for synthesizing keto-ABNO (9-azabicyclononan-3-one-N-oxyl). Keto-ABNO is a highly active, sterically unhindered nitroxyl radical catalyst used in the aerobic oxidation of secondary alcohols in industrial and fine chemical synthesis [1].
Leveraging its non-basic nitrogen and orthogonal deprotection, the N-Cbz compound is utilized to synthesize substituted quinoxalines and 5-HT3 receptor antagonists (such as granisetron analogs). It allows for complex Grignard additions or aldol reactions at the C3 ketone without amine-directed side reactions [2].
Because the Cbz group prevents Lewis acid coordination, this compound is the optimal choice for generating complex granatane alkaloids where the ketone must undergo highly diastereoselective alpha-deprotonation and functionalization prior to late-stage nitrogen deprotection [3].